molecular formula C8H8OS B13821346 Benzenecarbothioic acid, O-methyl ester CAS No. 5873-86-9

Benzenecarbothioic acid, O-methyl ester

Cat. No.: B13821346
CAS No.: 5873-86-9
M. Wt: 152.22 g/mol
InChI Key: IXVOVVPVAXAFIV-UHFFFAOYSA-N
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Description

. It is a thioester derivative of benzenecarbothioic acid, characterized by the presence of a sulfur atom in place of the oxygen atom found in typical esters. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenecarbothioic acid, O-methyl ester can be synthesized through the esterification of benzenecarbothioic acid with methanol. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioic acid, O-methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction of the thioester group can yield the corresponding thiol or alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or alcohols.

    Substitution: Various substituted thioesters or other derivatives.

Scientific Research Applications

Benzenecarbothioic acid, O-methyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.

    Biology: The compound can be used in studies involving enzyme inhibition, as thioesters are known to interact with certain enzymes.

    Medicine: Research into potential therapeutic applications, such as the development of enzyme inhibitors or other bioactive molecules.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of benzenecarbothioic acid, O-methyl ester involves its interaction with molecular targets through its thioester functional group. The sulfur atom in the thioester can form strong bonds with certain metal ions or enzyme active sites, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Benzenecarbothioic acid, S-methyl ester: Another thioester derivative with a similar structure but different positional isomerism.

    Methyl benzoate: An ester of benzoic acid with an oxygen atom instead of sulfur.

    Thiobenzoic acid: The parent compound of benzenecarbothioic acid, O-methyl ester, without the esterification.

Uniqueness

This compound is unique due to its thioester functional group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing ester counterparts. The presence of sulfur allows for specific interactions with enzymes and metal ions, making it valuable in various research and industrial applications.

Properties

CAS No.

5873-86-9

Molecular Formula

C8H8OS

Molecular Weight

152.22 g/mol

IUPAC Name

O-methyl benzenecarbothioate

InChI

InChI=1S/C8H8OS/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

IXVOVVPVAXAFIV-UHFFFAOYSA-N

Canonical SMILES

COC(=S)C1=CC=CC=C1

Origin of Product

United States

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